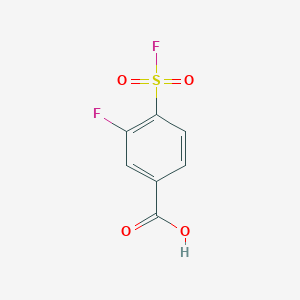

3-Fluoro-4-(fluorosulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-fluorosulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZRVDQRZALPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936674-88-2 | |

| Record name | 3-fluoro-4-(fluorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Design

Organofluorine chemistry, which focuses on compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of various scientific industries. wikipedia.orgnumberanalytics.com The unique properties of the fluorine atom, when incorporated into an organic molecule, can dramatically alter its physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and the C-F bond is one of the strongest in organic chemistry, imparting significant stability to the molecule. wikipedia.orgnih.gov

The introduction of fluorine can influence properties such as lipophilicity, metabolic stability, and bioavailability, which is of paramount importance in drug design. numberanalytics.comresearchgate.net By strategically replacing hydrogen with fluorine, medicinal chemists can enhance a drug candidate's binding affinity to target proteins and improve its pharmacokinetic profile. researchgate.net This has led to a significant number of successful pharmaceuticals; it is estimated that approximately 25% of all active drugs contain at least one fluorine atom. researchgate.net Beyond medicine, organofluorine compounds are integral to the development of advanced materials, including highly stable and chemically resistant fluoropolymers, as well as agrochemicals like pesticides and herbicides. wikipedia.orgnumberanalytics.comworktribe.com

The Role of Benzoic Acid Derivatives in Modern Organic Chemistry

Benzoic acid and its derivatives are a fundamental class of compounds in organic chemistry. ontosight.aiontosight.ai As the simplest aromatic carboxylic acid, the benzoic acid structure consists of a stable benzene (B151609) ring attached to a versatile carboxyl group (-COOH). wikipedia.org This carboxyl group serves as a synthetic handle, allowing for a wide range of chemical transformations. organic-chemistry.org It can be readily converted into other functional groups such as esters, amides, and acyl chlorides, making benzoic acid derivatives essential building blocks and precursors in the synthesis of more complex molecules. wikipedia.orgorganic-chemistry.org

The combination of the stable aromatic ring and the reactive carboxylic acid function makes these derivatives ubiquitous in many applications. They are key intermediates in the production of pharmaceuticals, dyes, and polymers. ontosight.aiontosight.ai Furthermore, benzoic acid and its salts, like sodium benzoate, are widely used as food preservatives due to their antimicrobial properties, which are effective in acidic conditions. wikipedia.org The alkyl side-chains of related compounds, such as toluene, can also be oxidized to form the benzoic acid core, providing a scalable industrial production route. wikipedia.orgsavemyexams.com

Contextualizing Fluorosulfonyl Groups in Chemical Reactivity and Functional Molecular Design

Strategies for Introducing the Fluorosulfonyl Moiety onto Aromatic Systems

The installation of a fluorosulfonyl group onto aromatic systems is accomplished through several key strategies, including direct C-H functionalization, conversion of organometallic reagents, or transformation of other functional groups like amines and halides.

Direct fluorosulfonylation methods aim to introduce the -SO₂F group from readily available starting materials, such as aryl halides, diazonium salts, or boronic acids. These approaches often employ catalytic systems to achieve high efficiency and functional group tolerance.

Transition metal catalysis offers powerful tools for forming carbon-sulfur bonds. Palladium, nickel, and ruthenium complexes have been successfully employed to catalyze the fluorosulfonylation of aryl precursors. mdpi.comresearchgate.net One prominent strategy involves the palladium-catalyzed coupling of aryl halides or triflates with a sulfur dioxide surrogate, like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), followed by fluorination. mdpi.com For instance, the coupling of an aryl bromide with DABSO can generate a sulfinate intermediate, which is then oxidized and fluorinated to yield the final aryl sulfonyl fluoride. mdpi.com

More recently, palladium catalysis has been used for the fluorosulfonylation of aryl thianthrenium salts. rsc.org This method utilizes sodium dithionite (B78146) (Na₂S₂O₄) as an inexpensive SO₂ source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild reductive conditions. rsc.org Similarly, nickel-catalyzed protocols have been developed for the sulfonylation of aryl bromides using potassium metabisulfite (B1197395) (K₂S₂O₅) as an SO₂ surrogate. researchgate.net Ruthenium catalysts have also proven effective in converting aryl fluorosulfonates into various aryl halides, demonstrating the versatility of transition metals in activating sulfur-fluorine bonds. researchgate.netchemistryviews.org

Table 1: Examples of Transition Metal-Catalyzed Fluorosulfonylation

| Catalyst System | Aryl Precursor | SO₂ Source | Fluorine Source | Key Features |

| PdCl₂(Amphos)₂ | Aryl Bromide | DABSO | NFSI | One-pot, two-step procedure via sulfinate intermediate. mdpi.com |

| Palladium Catalyst | Aryl Thianthrenium Salt | Na₂S₂O₄ | NFSI | Mild reductive conditions; one-pot synthesis from arenes is possible. rsc.org |

| Nickel Catalyst | Aryl Bromide | K₂S₂O₅ | (Implied in subsequent step) | Utilizes an inexpensive, inorganic sulfur salt. researchgate.net |

| Ruthenium Catalyst | Aryl Fluorosulfonate | N/A | (Pre-installed) | Used for converting fluorosulfonates to other halides. researchgate.netchemistryviews.org |

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates, which can then be trapped to form the desired products. This strategy has been successfully applied to the synthesis of aryl sulfonyl fluorides, primarily from aryl diazonium salts. researchgate.netnih.gov In a typical reaction, a photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye, is excited by visible light and promotes the single-electron reduction of an aryl diazonium salt to generate an aryl radical. researchgate.netnih.gov

This aryl radical is then trapped by a sulfur dioxide source, such as DABSO, to form an arylsulfonyl radical. researchgate.net Subsequent oxidation and fluoride capture, often using a fluorine source like N-fluorobenzenesulfonimide (NFSI), furnishes the final aryl sulfonyl fluoride. researchgate.net The reaction proceeds under mild conditions at room temperature and tolerates a wide range of functional groups. nih.gov While much of the research in radical fluorosulfonylation has focused on olefins, the use of diazonium salts provides a direct and effective route to aromatic sulfonyl fluorides. nih.govproquest.com

Table 2: Photoredox-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

| Photocatalyst | Aryl Precursor | SO₂ Source | Fluorine Source | Reaction Conditions |

| Ru(bpy)₃Cl₂·6H₂O | Aryl Diazonium Salt | DABSO | NFSI | MeCN, Blue LEDs, Room Temp. researchgate.net |

| 3DPAFIPN (Organic Dye) | Aryl Diazonium Salt | DABSO | KHF₂ | MeCN, Blue LEDs, Room Temp. researchgate.net |

| fac-Ir(ppy)₃ | Alkenes/Olefins | FABI Salts | (Self-contained) | 1,4-Dioxane, Blue LEDs, Room Temp. nih.gov |

The Sandmeyer reaction, a cornerstone of aromatic chemistry, traditionally involves the conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt. This concept has been adapted for fluorosulfonylation. A plausible and efficient route to this compound would start from 4-amino-3-fluorobenzoic acid. chemimpex.com The amino group is first converted to a diazonium salt using sodium nitrite (B80452) under acidic conditions.

This diazonium intermediate can then be subjected to a copper-catalyzed reaction with a sulfur dioxide source (e.g., DABSO or Na₂S₂O₅) and a fluoride source (e.g., KHF₂) to yield the target sulfonyl fluoride. researchgate.net This approach benefits from the ready availability of diverse aniline (B41778) precursors. scirp.org While classic Sandmeyer reactions rely on stoichiometric copper, modern catalytic variants, including copper-free systems that proceed via radical mechanisms, have been developed, broadening the scope and applicability of this transformation. researchgate.net

A novel and efficient method for synthesizing aryl sulfonyl fluorides involves the use of organobismuth(III) catalysts. nih.govnih.gov This redox-neutral catalytic cycle typically uses readily available (hetero)aryl boronic acids as the starting material. organic-chemistry.org The mechanism involves a transmetalation step from the boronic acid to the Bi(III) catalyst, followed by the insertion of sulfur dioxide into the newly formed Bi-C bond. nih.govacs.org This insertion generates a key O-bound bismuth sulfinate intermediate. nih.gov

The final aryl sulfonyl fluoride is formed upon reaction with an electrophilic fluorinating agent, such as Selectfluor. organic-chemistry.org The catalytic protocol demonstrates excellent yields for a wide range of substrates, including sterically hindered and electronically diverse aryl and heteroaryl boronic acids, and shows broad functional group tolerance. nih.govacs.org This method represents a significant advancement by mimicking canonical organometallic steps without requiring a change in the oxidation state of the bismuth center. organic-chemistry.org

Table 3: Bismuth(III)-Catalyzed Fluorosulfonylation of Aryl Boronic Acids

| Catalyst | Aryl Precursor | SO₂ Source | Fluorinating Agent | Key Features |

| Organobismuth(III) complex | Aryl Boronic Acid | SO₂ (gas) | Selectfluor | Redox-neutral cycle; broad substrate scope; high functional group tolerance. nih.govorganic-chemistry.org |

One of the most established and widely used methods for preparing aryl sulfonyl fluorides is through the derivatization of more accessible sulfur-containing precursors, namely aryl sulfonic acids and their derivatives (salts, chlorides). rsc.orgnih.gov

Aryl sulfonyl chlorides are common intermediates that can be readily converted to sulfonyl fluorides via a halogen exchange (HALEX) reaction. rsc.org This is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.org

More direct, one-pot methods starting from stable and abundant aryl sulfonic acids or their sodium salts have also been developed. nih.govrsc.org One strategy involves a two-step, one-pot process where the sulfonic acid is first converted to the sulfonyl chloride in situ using an activating agent like cyanuric chloride, followed by the addition of KHF₂ to perform the chlorine-fluorine exchange. mdpi.comrsc.org Another efficient approach is the direct deoxyfluorination of sulfonic acids or their salts. Reagents such as thionyl fluoride or the bench-stable solid Xtalfluor-E® can convert sulfonic acids directly to sulfonyl fluorides in high yields and under mild conditions. rsc.orgnih.gov

Table 4: Synthesis of Sulfonyl Fluorides from Precursor Acids and Halides

| Precursor | Reagents | Key Features | Yield Range |

| Aryl Sulfonyl Chloride | KF, 18-crown-6 | Phase-transfer catalysis for efficient halogen exchange. rsc.org | Good to Excellent |

| Aryl Sulfonic Acid/Salt | Cyanuric Chloride, then KHF₂ | One-pot, two-step conversion via in situ sulfonyl chloride formation. mdpi.comrsc.org | Moderate to Good |

| Aryl Sulfonic Acid Sodium Salt | Thionyl Fluoride | Rapid and high-yielding conversion. rsc.orgnih.gov | 90-99% |

| Aryl Sulfonic Acid/Salt | Xtalfluor-E® | Deoxyfluorination using a bench-stable solid reagent under mild conditions. rsc.org | 41-94% |

Direct Fluorosulfonylation Reactions

Advanced Fluorination Techniques for Benzoic Acid Core Structures

The introduction of fluorine onto a benzoic acid core can dramatically alter the molecule's physical, chemical, and biological properties. Several advanced techniques have been developed for the selective fluorination of aromatic rings.

Nucleophilic Aromatic Fluorination Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into electron-deficient aromatic rings. In this approach, a leaving group, such as a nitro or chloro group, is displaced by a fluoride ion. The reactivity of the substrate is highly dependent on the electronic nature of the aromatic ring, with electron-wasting groups positioned ortho or para to the leaving group significantly accelerating the reaction.

For the synthesis of fluorinated benzoic acids, a common strategy involves the fluorination of a corresponding nitro- or chloro-substituted benzoic acid derivative. The choice of fluoride source is crucial for the success of these reactions. While simple alkali metal fluorides like potassium fluoride (KF) can be used, their low solubility and nucleophilicity often necessitate harsh reaction conditions, including high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com To enhance the reactivity of the fluoride source, phase-transfer catalysts or anhydrous fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF) can be employed, often allowing for milder reaction conditions. researchgate.net For instance, anhydrous TBAF has been shown to be a highly efficient reagent for fluorodenitration and halogen exchange (Halex) reactions on aromatic systems. researchgate.net

Recent advancements have also explored the use of 1-arylbenziodoxolones as precursors for the synthesis of fluorobenzoic acids via nucleophilic fluorination with fluoride salts in polar aprotic solvents. arkat-usa.org

| Fluoride Source | Typical Conditions | Advantages | Disadvantages |

| Potassium Fluoride (KF) | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Inexpensive | Low solubility, requires harsh conditions |

| Cesium Fluoride (CsF) | Milder conditions than KF | More soluble and reactive than KF | More expensive than KF |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous conditions, milder temperatures | High reactivity, good solubility | Hygroscopic, can be basic |

Electrophilic Fluorination Approaches utilizing N-F Reagents

Electrophilic fluorination offers a complementary approach to nucleophilic methods and is particularly useful for the fluorination of electron-rich aromatic systems. wikipedia.org This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and practical sources of electrophilic fluorine due to their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgorganicreactions.org

A variety of N-F reagents are commercially available, offering a range of fluorinating power. organicreactions.org These can be broadly categorized as neutral reagents, such as N-fluorobenzenesulfonimide (NFSI), and cationic reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgacsgcipr.org The choice of reagent and reaction conditions can be tailored to the specific substrate. For benzoic acid derivatives, direct electrophilic fluorination can be challenging due to the deactivating nature of the carboxylic acid group. However, the reaction can be facilitated by the presence of activating groups on the aromatic ring or through the use of highly reactive N-F reagents.

| N-F Reagent | Type | Reactivity |

| N-Fluorobenzenesulfonimide (NFSI) | Neutral | Moderate |

| Selectfluor® | Cationic | High |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Neutral | High |

Directed C-H Fluorination of Benzoic Acid Substrates

Direct C-H bond fluorination has emerged as a highly attractive and atom-economical strategy for the synthesis of fluorinated molecules, as it avoids the need for pre-functionalized substrates. In the context of benzoic acid derivatives, directing groups can be employed to achieve site-selective fluorination, typically at the ortho position.

One notable method involves the use of a directing group, such as an aminoquinoline or picolinamide (B142947) auxiliary, attached to the carboxylic acid. nih.govnih.gov This auxiliary coordinates to a transition metal catalyst, such as copper(I), and directs the fluorination to a specific C-H bond. nih.govnih.gov The reaction typically employs a nucleophilic fluoride source, like silver fluoride (AgF). nih.govnih.gov This directed approach provides a powerful tool for the synthesis of ortho-fluorinated benzoic acids with high selectivity. nih.govnih.gov After the reaction, the directing group can be cleaved to reveal the desired fluorinated benzoic acid. nih.gov

Decarboxylative Fluorination Methodologies

Decarboxylative fluorination is a process where a carboxylic acid group is replaced by a fluorine atom. This transformation is particularly valuable as it utilizes readily available carboxylic acids as starting materials. While well-established for aliphatic carboxylic acids, decarboxylative fluorination of aromatic carboxylic acids has been more challenging due to the high activation barrier for thermal decarboxylative carbometalation. researchgate.netnih.govacs.org

Recent breakthroughs have utilized a photoinduced ligand-to-metal charge transfer (LMCT) process to enable radical decarboxylative carbometalation of benzoic acids at low temperatures. researchgate.netnih.govacs.orgorganic-chemistry.org This strategy involves the formation of a high-valent arylcopper(III) intermediate, which then undergoes reductive elimination to form the carbon-fluorine bond. researchgate.netorganic-chemistry.org This method has demonstrated broad substrate scope and functional group tolerance, providing a general solution for the decarboxylative fluorination of benzoic acids. organic-chemistry.org Another approach for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids employs Selectfluor®. acs.org

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a multifunctional molecule like this compound can be approached through either a convergent or a divergent strategy. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. A divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures.

Multistep Synthesis Approaches and Optimization

A plausible multistep synthesis of this compound would likely involve the sequential introduction of the fluoro, fluorosulfonyl, and carboxyl groups onto an aromatic scaffold. The order of these introductions is critical to the success of the synthesis.

One potential synthetic route could begin with the sulfonation of a fluorinated benzoic acid derivative or the fluorination of a sulfonylated benzoic acid. For example, starting with 4-sulfobenzoic acid, one could first convert the sulfonic acid to a sulfonyl chloride, followed by fluorination to the sulfonyl fluoride. The subsequent introduction of the fluorine atom at the 3-position would then be the key challenge.

Alternatively, a more common and often more efficient approach involves the synthesis of sulfonyl fluorides from sulfonyl chlorides via halogen exchange. mdpi.comrhhz.net This is a well-established transformation that can be achieved using various fluoride sources, such as potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) or potassium bifluoride. rhhz.net

A hypothetical synthetic pathway could be envisioned as follows:

Chlorosulfonylation of a suitable precursor: Starting with a commercially available substituted benzene (B151609), such as 3-fluorotoluene, chlorosulfonylation could introduce the -SO₂Cl group.

Oxidation of the methyl group: The methyl group of the resulting sulfonyl chloride would then need to be oxidized to a carboxylic acid.

Halogen exchange: Finally, the sulfonyl chloride would be converted to the sulfonyl fluoride using a suitable fluorinating agent.

Optimization of such a multistep synthesis would involve a systematic investigation of reaction conditions for each step, including the choice of reagents, solvents, temperatures, and reaction times, to maximize the yield and purity of the desired product at each stage. For instance, in the halogen exchange step, the choice of fluoride source and the use of phase-transfer catalysts can significantly impact the efficiency of the reaction.

Functional Group Interconversions for Substituted Benzoic Acid Synthesis

The synthesis of this compound often involves strategic functional group interconversions on a pre-existing benzene ring. A common approach is the transformation of an amino group into a sulfonyl fluoride moiety. This can be achieved through a Sandmeyer-type reaction, where an aminobenzoic acid derivative is converted to a diazonium salt, which is then reacted with a source of sulfur dioxide and fluoride.

A general procedure for the fluorosulfonylation of aryldiazonium tetrafluoroborates provides a pathway to compounds like the ethyl ester of 4-(fluorosulfonyl)benzoic acid. chemicalbook.com This method involves reacting the corresponding arenediazonium tetrafluoroborate (B81430) with a fluorinating agent such as N-fluoro-N-(phenylsulfonyl)benzenesulfonamide (NFSI) in the presence of a sulfur dioxide source like sodium metabisulfite (Na₂S₂O₅). The resulting product can then be hydrolyzed to the carboxylic acid. While this specific example pertains to the 4-isomer, the methodology is applicable to other isomers with appropriate starting materials.

Another key functional group interconversion is the conversion of a sulfonic acid or its corresponding chloride to a sulfonyl fluoride. For instance, 3-(chlorosulfonyl)benzoic acid can be hydrolyzed to 3-sulfobenzoic acid. google.com Subsequently, the sulfonic acid can be converted to the sulfonyl fluoride using a suitable fluorinating agent.

The table below summarizes key functional group interconversions relevant to the synthesis of fluorinated aromatic sulfonyl fluorides.

Table 1: Key Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Key Reagents and Conditions |

| Amino (-NH₂) | Sulfonyl Fluoride (-SO₂F) | 1. Diazotization (e.g., NaNO₂, HCl) 2. Reaction with SO₂ source (e.g., SO₂, CuCl) followed by fluorination (e.g., KF) |

| Diazonium Salt (-N₂⁺) | Sulfonyl Fluoride (-SO₂F) | Reaction with a sulfur dioxide source (e.g., Na₂S₂O₅) and a fluoride source (e.g., NFSI) in a suitable solvent like acetonitrile. chemicalbook.com |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) | Reaction with a fluoride source such as potassium fluoride (KF). |

| Carboxylic Acid (-COOH) | Acyl Chloride (-COCl) | Reaction with thionyl chloride (SOCl₂). chemicalbook.com |

Synthesis of Structurally Related Fluorinated Benzoic Acid Derivatives for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of its isomers and other related fluorinated benzoic acid derivatives is crucial.

The synthesis of isomers of (fluorosulfonyl)benzoic acid typically starts from the corresponding aminobenzoic acids.

For the preparation of 4-(fluorosulfonyl)benzoic acid , a multi-step synthesis starting from 4-aminobenzoic acid can be employed. This involves the diazotization of the amino group, followed by a reaction to introduce the sulfonyl fluoride moiety. A related transformation is the synthesis of 4-(fluorosulfonyl)benzoyl chloride from 4-aminobenzoic acid. This involves a two-step process where the amino group is first converted to a diazonium salt using tert-butylnitrite and tetrafluoroboric acid, followed by a reaction to form the sulfonyl fluoride. The carboxylic acid is then converted to the acyl chloride using thionyl chloride. chemicalbook.com

The synthesis of 3-(fluorosulfonyl)benzoic acid can be achieved from 3-aminobenzoic acid using similar diazotization and sulfonylfluorination reactions. Alternatively, one can start from 3-(chlorosulfonyl)benzoic acid, which can be prepared and subsequently converted to the sulfonyl fluoride. A process for preparing 3-sulfobenzoic acid involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid. google.com The resulting sulfonic acid can then be converted to the sulfonyl fluoride.

Table 2: Properties of (Fluorosulfonyl)benzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(Fluorosulfonyl)benzoic acid | 454-95-5 | C₇H₅FO₄S | 204.18 | 147-153 |

| 4-(Fluorosulfonyl)benzoic acid | 455-26-5 | C₇H₅FO₄S | 204.18 | 272-273 |

Benzoic acid derivatives containing trifluoromethyl (-CF₃) groups are important for comparative studies. The synthesis of 3-fluoro-4-(trifluoromethyl)benzoic acid is of particular interest. These compounds can be synthesized through various methods, often involving the introduction of the trifluoromethyl group at a late stage of the synthesis. ossila.com For example, condensation reactions involving 3-fluoro-4-(trifluoromethyl)benzoic acid and aminopyridines have been used to synthesize potassium channel openers. ossila.com

General methods for the preparation of fluorinated benzoic acids often involve multi-step sequences starting from commercially available fluorinated precursors. google.com

To explore the impact of the sulfonyl linkage, analogs with sulfamoyl (-SO₂NH₂) and sulfonyl piperidine (B6355638) moieties are synthesized.

The synthesis of 4-sulfamoylbenzoyl-piperidine derivatives can be achieved through the amide coupling of 4-(aminosulfonyl)benzoic acid with ethyl piperidine-4-carboxylate. This reaction is typically carried out using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous solvent such as acetonitrile. nih.gov The resulting ester can be further modified, for example, by reaction with hydrazine (B178648) to form the corresponding hydrazide, which can then be reacted with various isocyanates. nih.gov

Benzoic acid derivatives containing a fluorosulfonyloxy (-OSO₂F) group represent another class of related compounds. The synthesis of these compounds can be achieved through the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction. This reaction typically involves reacting a phenol (B47542) with sulfuryl fluoride (SO₂F₂) in the presence of a base.

For example, the synthesis of 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole and 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole has been reported. mdpi.commdpi.com These syntheses involve the reaction of the corresponding hydroxyphenyl-benzoxazole with SO₂F₂. This methodology can be adapted to synthesize (fluorosulfonyloxy)benzoic acids by starting with the appropriate hydroxybenzoic acid derivative. The SuFEx reaction provides an efficient route to these compounds, which are valuable as chemical probes and intermediates in organic synthesis.

Chemical Transformations Involving the Fluorosulfonyl Group

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the fluorosulfonyl moiety. This group readily reacts with a variety of nucleophiles, leading to the formation of stable sulfonates, sulfonamides, and other sulfur-containing compounds.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx is a powerful click chemistry platform that utilizes the reliable and high-yielding reaction between a sulfonyl fluoride and a nucleophile. This compound is an excellent candidate for SuFEx reactions, serving as a connective hub to link molecular fragments.

Reaction Mechanisms and Scope with Nucleophiles (e.g., phenols, amines)

The SuFEx reaction of this compound with nucleophiles such as phenols and amines is anticipated to proceed through a nucleophilic substitution at the sulfur center. The general mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. This process is often facilitated by a base or a catalyst.

With phenols , the reaction typically requires activation of the phenol to the more nucleophilic phenoxide, or the use of a silyl-protected phenol. The reaction would yield an aryl sulfonate ester. The presence of the ortho-fluoro substituent and the para-carboxylic acid group on the benzoic acid ring may influence the reaction rate and efficiency through electronic effects.

With amines , the reaction leads to the formation of a stable sulfonamide bond. Computational studies on the SuFEx reaction with primary amines suggest an SN2-type mechanism. The use of a complementary base is often crucial to deprotonate the amine, thereby increasing its nucleophilicity and lowering the reaction barrier.

The general scope of these reactions is expected to be broad, tolerating a wide range of functional groups on both the nucleophile and the sulfonyl fluoride, a hallmark of click chemistry.

Hypothetical Reaction Data for SuFEx Reactions of this compound

| Nucleophile | Product | Catalyst/Base | Expected Yield |

| Phenol | 4-(Phenoxysulfonyl)-3-fluorobenzoic acid | Triethylamine | High |

| Aniline | 3-Fluoro-4-(N-phenylsulfamoyl)benzoic acid | Pyridine | High |

| Benzylamine | 4-(N-Benzylsulfamoyl)-3-fluorobenzoic acid | DBU | High |

| 4-Methoxyphenol | 3-Fluoro-4-((4-methoxyphenoxy)sulfonyl)benzoic acid | Cesium Carbonate | High |

Orthogonality and Selectivity of SuFEx Reactions

A key feature of SuFEx chemistry is its orthogonality to other common click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This means that the fluorosulfonyl group of this compound would react selectively with a suitable nucleophile without interfering with an azide (B81097) or alkyne present in the same molecule. This selectivity allows for the sequential or one-pot construction of complex molecules with multiple, distinct linkages. The judicious choice of catalyst and reaction conditions can also allow for chemoselectivity between different SuFEx-able functionalities within the same molecule.

Carbon-Heteroatom (C-X), Sulfur-Carbon (S-C), Sulfur-Nitrogen (S-N), and Sulfur-Oxygen (S-O) Bond Formation Reactions

The fluorosulfonyl group of this compound is a versatile precursor for the formation of various bonds. As discussed under SuFEx chemistry, the reaction with amines and phenols leads to the formation of S-N and S-O bonds, respectively.

While less common, reactions leading to the formation of S-C bonds from sulfonyl fluorides can be achieved, for instance, through reactions with organometallic reagents. However, these transformations are generally less facile than S-N and S-O bond formations.

The formation of a C-X bond directly from the fluorosulfonyl group is not a typical reaction pathway for this functional group.

Radical-Mediated Reactions of Fluorosulfonyl Radicals

Recent advances in photoredox catalysis have enabled the generation of fluorosulfonyl radicals from sulfonyl fluorides or their precursors. These radicals can participate in a variety of transformations, including additions to unsaturated systems.

Photoredox-Catalyzed Radical Additions

For instance, the photoredox-catalyzed reaction of a fluorosulfonyl radical precursor with an alkene can lead to the formation of a β-functionalized sulfonyl fluoride. This type of reaction expands the utility of sulfonyl fluorides beyond traditional nucleophilic substitution pathways.

Vicinal Fluorosulfonyl-Borylation of Unsaturated Hydrocarbons

Vicinal fluorosulfonyl-borylation is a modern synthetic method for the simultaneous introduction of a fluorosulfonyl group (-SO2F) and a boryl group across a double or triple bond in an unsaturated hydrocarbon. This transformation is significant as it installs two highly versatile functional groups in a single step, providing valuable building blocks for further chemical modification. rsc.org The resulting vicinal fluorosulfonyl borides (VFSBs) can act as orthogonal synthons, where the C–B and S(VI)–F bonds can be selectively manipulated in subsequent reactions like Suzuki coupling, halogenation, or SuFEx click reactions. rsc.orgresearchgate.net

Recent advancements in this area have focused on photoredox-catalyzed radical difunctionalization strategies. rsc.orgresearchgate.net These methods typically involve the generation of a fluorosulfonyl radical (FSO2•) from a stable, redox-active precursor. rsc.orgresearchgate.net This radical then adds to an alkene or alkyne, generating a carbon-centered radical intermediate. This intermediate is subsequently trapped by a boron-containing reagent to yield the final difunctionalized product with high stereo- and regioselectivity. researchgate.netnih.gov

The general mechanism for a photocatalytic approach is proposed to involve:

Excitation of a photocatalyst by visible light.

Single-electron transfer (SET) from the excited photocatalyst to a fluorosulfonyl radical precursor, generating the FSO2• radical.

Addition of the FSO2• radical to the unsaturated hydrocarbon.

Reaction of the resulting alkyl or vinyl radical with a boryl radical or related boron species to form the final product and regenerate the photocatalyst. researchgate.net

While this compound contains the key fluorosulfonyl moiety, current literature on vicinal fluorosulfonyl-borylation primarily describes the use of specialized, integrated redox-active SO2F radical reagents rather than employing existing aryl sulfonyl fluorides directly as the radical source for this specific transformation. rsc.org

Reactivity of the Carboxylic Acid Moiety in Fluorinated Aromatic Systems

The carboxylic acid group of this compound is a versatile functional handle for a variety of derivatization reactions common to aromatic acids. The strong electron-withdrawing nature of the substituents on the aromatic ring enhances the electrophilicity of the carboxyl carbon, which can facilitate nucleophilic attack. rsc.org

Esterification: The compound can undergo esterification with alcohols under standard conditions, such as the Fischer esterification method, which involves heating with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). tcu.edu Alternatively, heterogeneous catalysts can be employed for the esterification of fluorinated aromatic carboxylic acids with alcohols like methanol. rsc.orgrsc.org

Amidation: Formation of amides can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. A more direct route involves the use of peptide coupling reagents, which activate the carboxylic acid in situ.

Peptide Coupling: For coupling to amines, amino acids, or peptides, a wide array of modern coupling reagents are available. These reagents are designed to facilitate amide bond formation under mild conditions while minimizing side reactions and racemization. uni-kiel.de Reagents are typically categorized as phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU, COMU). iris-biotech.de The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the coupling partner to form the stable amide bond. Given the electron-deficient nature of this compound, highly reactive reagents like HATU or COMU would be expected to provide efficient coupling. iris-biotech.de

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. openstax.org Substituents on the aromatic ring that can stabilize this negative charge will increase the acidity of the parent acid, resulting in a lower pKa value. libretexts.orgpearson.com

Both the fluorine atom and the fluorosulfonyl group (-SO2F) are potent electron-withdrawing groups.

Fluorine: Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. openstax.org

Fluorosulfonyl Group: Exerts a very strong inductive (-I) and resonance (-R) electron-withdrawing effect.

These groups act in concert to pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge. libretexts.org This stabilization facilitates the dissociation of the proton from the carboxylic acid group, making this compound a significantly stronger acid than benzoic acid itself. openstax.org The expected increase in acidity can be contextualized by comparing the pKa values of other substituted benzoic acids.

| Compound | Substituent (para) | pKa | Acidity Relative to Benzoic Acid |

|---|---|---|---|

| p-Methoxybenzoic Acid | -OCH₃ (Electron-Donating) | 4.46 | Weaker |

| Benzoic Acid | -H | 4.19 | Reference |

| p-Chlorobenzoic Acid | -Cl (Electron-Withdrawing) | ~4.0 | Stronger |

| p-Nitrobenzoic Acid | -NO₂ (Strongly Electron-Withdrawing) | 3.41 | Much Stronger |

| p-(Trifluoromethyl)benzoic acid | -CF₃ (Strongly Electron-Withdrawing) | 3.6 | Much Stronger |

Table 1: Comparison of pKa values for various para-substituted benzoic acids, demonstrating the effect of electron-withdrawing and -donating groups on acidity. openstax.orglibretexts.org The presence of two strong electron-withdrawing groups on this compound would predict its pKa to be even lower (more acidic) than that of p-nitrobenzoic acid.

Stereoelectronic Effects of Fluorine and Fluorosulfonyl Substituents on Aromatic Ring Reactivity

The electronic properties of the fluorine and fluorosulfonyl substituents profoundly influence the reactivity of the aromatic ring towards both electrophilic and nucleophilic attack. The combination of a meta-directing fluorine (relative to the carboxylic acid) and a para-directing fluorosulfonyl group creates a highly electron-deficient (electrophilic) aromatic system.

Reactivity in Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is strongly deactivated towards EAS. The carboxylic acid, fluorosulfonyl, and fluorine groups all withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. The -COOH and -SO2F groups are meta-directing, while the -F is ortho, para-directing. The combined deactivating effects would likely require harsh reaction conditions for any substitution to occur.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is particularly favored when strong electron-withdrawing groups are positioned ortho and/or para to a suitable leaving group. libretexts.org In this compound, the fluorine atom at the C3 position is a potential leaving group. Its substitution is activated by the para-fluorosulfonyl group and the ortho-carboxylic acid group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The attack of a nucleophile on the carbon bearing the fluorine atom would generate a negative charge that is effectively delocalized onto the oxygen atoms of both the carboxylate and the fluorosulfonyl groups through resonance, thereby stabilizing the intermediate and facilitating the reaction. libretexts.org

Kinetic and Mechanistic Studies of Chemical Reactions Involving this compound

While specific kinetic studies on this compound are not widely documented, its reactivity can be understood through the well-established mechanisms of its constituent functional groups. The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates and equilibria. wikipedia.org

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -F | meta | +0.34 | Strongly Inductively Withdrawing |

| -SO₂F | para | +0.92 | Very Strongly Withdrawing (Inductive & Resonance) |

Table 2: Approximate Hammett substituent constants. libretexts.orgresearchgate.net Large positive σ values indicate strong electron-withdrawing character, which correlates to a decrease in the rate of electrophilic substitution and an increase in both carboxylic acid acidity and the rate of nucleophilic substitution.

Mechanism of SuFEx Reactivity: The fluorosulfonyl group is the reactive handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov SuFEx reactions involve the exchange of the fluorine atom on the sulfur(VI) center with a nucleophile, typically an alcohol (often as a silyl (B83357) ether) or an amine. nih.govacs.org The mechanism is facilitated by catalysts that activate the highly stable S-F bond. nih.gov For instance, base catalysts are thought to generate a bifluoride ion, which assists in the departure of the fluoride leaving group. nih.gov Lewis acids like Ca(NTf₂)₂ can also mediate the exchange by coordinating to the sulfonyl oxygens and the fluorine, activating the sulfur center towards nucleophilic attack. acs.orghmc.edu The exceptional stability of the resulting sulfonate or sulfonamide linkage makes this a powerful and reliable conjugation strategy. nih.gov

Mechanism of Nucleophilic Aromatic Substitution: As discussed previously, the key mechanistic feature of SNAr is the formation of a stabilized Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com The kinetics of this process are highly dependent on the ability of the substituents to stabilize the resulting negative charge. For this compound, the powerful stabilizing effects of the para-SO2F and ortho-COOH groups would predict rapid kinetics for SNAr at the C3 position, provided a suitable nucleophile is used. masterorganicchemistry.comlibretexts.org

Advanced Applications in Chemical Research and Development

Role as a Privileged Building Block in Complex Molecular Architectures

This trifunctionalized aromatic compound serves as a privileged scaffold in the synthesis of intricate molecular designs, providing a robust starting point for creating diverse chemical entities.

Fluorinated aromatic compounds are of considerable interest in materials science and medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity. The presence of both a fluorine atom and a fluorosulfonyl group in 3-Fluoro-4-(fluorosulfonyl)benzoic acid provides multiple reaction sites for the construction of complex fluorinated aromatic scaffolds. google.com For instance, the carboxylic acid can be converted into an amide or ester, while the fluorosulfonyl group can undergo nucleophilic substitution, allowing for the introduction of various substituents. This dual reactivity enables the synthesis of a wide array of fluorinated derivatives from a single starting material.

The synthesis of complex biphenyl (B1667301) derivatives, for example, can be achieved through powerful cross-coupling reactions like the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between two phenyl rings. Starting with a halo-substituted version of this compound, chemists can introduce a second aromatic ring, leading to the creation of intricate, multi-ring systems.

| Feature | Description |

| Scaffold Type | Fluorinated Aromatic |

| Key Functional Groups | Carboxylic Acid, Fluorine, Fluorosulfonyl |

| Synthetic Advantages | Multiple reaction sites for diversification. |

| Resulting Properties | Enhanced metabolic stability, modulated electronic properties. |

The distinct reactivity of the carboxylic acid and the fluorosulfonyl group allows for the sequential or orthogonal functionalization of the molecule. This makes this compound an excellent precursor for polyfunctionalized organic molecules. The carboxylic acid can be readily transformed into other functional groups such as amides, esters, or alcohols, while the fluorosulfonyl moiety can be targeted with specific nucleophiles. This controlled, stepwise modification is crucial for building complex molecules with precisely defined architectures.

Applications in Medicinal Chemistry and Drug Discovery Research

The structural motifs present in this compound are highly relevant to the design of new therapeutic agents.

Fluorinated benzoic acids are recognized as important intermediates in the preparation of drugs and pesticides. google.com The incorporation of fluorine can significantly enhance the biological activity of a molecule. For example, related fluorinated benzoic acid derivatives have been used as starting materials for the synthesis of potent enzyme inhibitors. While specific APIs derived directly from this compound are not extensively documented in publicly available research, its structural features are analogous to those found in various bioactive compounds. For instance, fluorinated benzoic acids serve as versatile building blocks for active pharmaceutical ingredients (APIs). ossila.com

The fluorosulfonyl group is a key feature that enables the use of molecules derived from this compound as enzyme modulators and affinity labels. This group can act as a "warhead" that forms a covalent bond with nucleophilic residues on a protein, leading to irreversible inhibition.

The fluorosulfonyl moiety is known to react with serine, tyrosine, and lysine (B10760008) residues in proteins. nih.gov This reactivity can be exploited to design covalent inhibitors that target specific enzymes. For example, inhibitors armed with a sulfonyl fluoride (B91410) electrophile have been used to rationally target tyrosine residues in the active site of enzymes. nih.gov More specifically, aryl fluorosulfate-containing inhibitors have been shown to react selectively with non-catalytic serine residues within the active site of enzymes. nih.gov This covalent modification can be highly specific and can lead to potent and long-lasting inhibition of the target enzyme. While research specifically detailing the use of this compound to target a particular enzyme pathway is still emerging, the principle of using the fluorosulfonyl group for covalent enzyme inhibition is well-established. researchgate.netresearchgate.net

| Target Residue | Enzyme Class (Example) | Inhibition Type |

| Serine | Hydrolases | Covalent, Irreversible |

| Tyrosine | Kinases | Covalent, Irreversible |

| Lysine | Various | Covalent, Irreversible |

Design of Enzyme Modulators and Affinity Labels

Use as Xenobiotic Substrate Analogues in Enzyme Studies

In the field of enzymology, understanding the structure and function of enzyme active sites is paramount. Xenobiotic substrate analogues are crucial tools in these investigations, as they can mimic natural substrates and be used to probe the binding and catalytic mechanisms of enzymes. While direct studies employing this compound as a xenobiotic substrate analogue are not extensively documented, the closely related compound, 4-(fluorosulfonyl)benzoic acid (4-FSB), has been effectively used in this capacity.

For instance, 4-FSB has been utilized as an affinity label to study the active site of pig lung glutathione (B108866) S-transferase pi. nih.gov In this study, 4-FSB acted as a xenobiotic substrate analogue, covalently modifying tyrosine residues (Tyr7 and Tyr106) within the glutathione binding site, leading to the enzyme's inactivation. nih.gov This work provides a strong precedent for the use of fluorosulfonyl-containing benzoic acids in enzyme studies.

Given its structural similarity, this compound is also a prime candidate for similar applications. The fluorosulfonyl moiety can act as a reactive probe, while the fluorinated benzoic acid core can mimic aspects of endogenous carboxylate-containing substrates. The introduction of the fluorine atom at the 3-position can subtly alter the electronic properties and binding interactions of the molecule within an active site, potentially offering a finer tool for mapping substrate-enzyme interactions.

Table 1: Application of a Related Compound as a Xenobiotic Substrate Analogue

| Compound | Enzyme Studied | Key Findings | Reference |

|---|---|---|---|

| 4-(Fluorosulfonyl)benzoic acid (4-FSB) | Glutathione S-transferase pi | Acted as an affinity label, covalently modifying Tyr7 and Tyr106 in the active site. | nih.gov |

Investigations into Covalent Enzyme Inhibition Mechanisms

Covalent inhibitors are powerful tools in chemical biology and drug discovery, offering high potency and prolonged duration of action. The fluorosulfonyl group is a "privileged" electrophilic warhead for the design of covalent inhibitors because of its appropriate balance of stability and reactivity. nih.gov It can form stable covalent bonds with nucleophilic amino acid residues such as serine, tyrosine, threonine, lysine, and histidine. sci-hub.se

The mechanism of covalent inhibition by sulfonyl fluorides involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct. nih.gov This process is often irreversible and can be used to permanently block the activity of a target enzyme.

Researchers have utilized inhibitors armed with a sulfonyl fluoride electrophile to rationally target tyrosine residues in the active site of the mRNA decapping scavenger enzyme (DcpS). nih.gov This approach not only led to potent inhibition but also enabled the development of "clickable" probes to study drug-target engagement in living cells. nih.gov The principles demonstrated in these studies are directly applicable to this compound. Its fluorosulfonyl group can serve as the reactive warhead, while the substituted benzoic acid moiety can be tailored to confer selectivity for the active site of a specific enzyme.

Bioconjugation Strategies for Biological Probes and Functional Biomolecules

The ability to selectively and efficiently link molecules to biomolecules is a cornerstone of modern chemical biology. This compound is a valuable reagent in this context due to the unique reactivity of its sulfonyl fluoride group.

The sulfonyl fluoride group is a key participant in a type of "click" chemistry known as Sulfur(VI) Fluoride Exchange (SuFEx). nih.govrsc.orgnih.govrsc.orgjk-sci.comresearchgate.net This reaction involves the exchange of the fluoride on the sulfonyl group with a nucleophile, such as an amine or a phenol (B47542), to form a stable sulfonamide or sulfate (B86663) ester linkage, respectively. SuFEx chemistry is characterized by its high efficiency, broad scope, and biocompatibility, making it ideal for chemical ligation and the construction of complex biomolecular architectures. nih.govnih.govjk-sci.com

The sulfonyl fluoride motif, as present in this compound, can be used as a connector to assemble small molecules with proteins or nucleic acids. This approach provides a complementary strategy to more traditional amide and phosphate (B84403) linkages. The reaction can be performed under mild, aqueous conditions, which is crucial for maintaining the integrity of biological macromolecules. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of enzymes in complex biological systems. nih.gov ABPP probes are typically composed of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a reporter tag (e.g., a fluorophore or biotin) for detection, and a linker. nih.gov

The fluorosulfonyl group of this compound can serve as an effective warhead in the design of ABPP probes. Its ability to react with a range of nucleophilic residues makes it suitable for targeting diverse enzyme classes. For example, a fatty acyl sulfonyl fluoride has been successfully developed as an activity-based probe for profiling fatty acid-associated proteins in living cells, where it covalently modifies catalytically essential serine or tyrosine residues. nih.gov By incorporating this compound into a probe scaffold, researchers can create tools to selectively label and identify active enzymes, aiding in drug discovery and the elucidation of biological pathways.

Targeted chemical probes are indispensable for studying the pharmacology and function of receptors, such as G protein-coupled receptors (GPCRs). The development of covalent ligands for these receptors can provide valuable insights into ligand-receptor interactions and receptor signaling.

The fluorosulfonyl group can be a starting point for the synthesis of such targeted probes. For instance, fluorosulfonyl-containing GPCR ligands have been used as precursors for the development of N-acyl-N-alkyl sulfonamide (NASA) probes. nih.gov In one study, a covalent antagonist for the A2B adenosine (B11128) receptor, which contained a fluorosulfonyl group, was chemically modified to generate a ligand-directed probe. nih.gov This demonstrates the utility of the fluorosulfonyl moiety as a versatile chemical handle for the construction of more complex and functional probes for receptor binding studies.

Radiopharmaceutical Development and Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. The development of novel PET tracers is a major focus of radiopharmaceutical chemistry. nih.govnih.govresearchgate.net Fluorine-18 (B77423) (18F) is a commonly used positron-emitting radionuclide due to its favorable decay properties. nih.govfrontiersin.org

While there are no specific reports on the use of this compound in PET tracer development, its structure suggests potential applications. The presence of a fluorine atom on the aromatic ring makes it a candidate for isotopic labeling, where the stable 19F atom is replaced with the radioactive 18F isotope. This would yield an 18F-labeled version of the molecule that could be evaluated as a PET tracer.

Furthermore, the fluorosulfonyl group itself can be a target for radiofluorination. Methods have been developed for the synthesis of 18F-labeled fluorosulfonyl compounds. nih.govresearchgate.netbohrium.com For example, hydrophilic 18F-fluorosulfotetrazines have been synthesized for pre-targeting applications in PET imaging. nih.govresearchgate.netbohrium.com The development of such methods opens the possibility of incorporating 18F into the fluorosulfonyl group of this compound or its derivatives, creating a new class of potential PET probes. The design of fluorinated bile acid derivatives as PET tracers to study hepatic transporters also provides a relevant example of how fluorinated benzoic acid structures can be utilized in this field. nih.govresearchgate.net

Table 2: Summary of Advanced Applications

| Application Area | Role of this compound | Key Functional Group | Potential Outcome |

|---|---|---|---|

| Enzyme Studies | Xenobiotic substrate analogue | Fluorosulfonyl and fluorinated benzoic acid | Probing enzyme active site structure and function |

| Enzyme Inhibition | Covalent inhibitor scaffold | Fluorosulfonyl | Irreversible inactivation of target enzymes |

| Bioconjugation | Connector in SuFEx "click" chemistry | Fluorosulfonyl | Ligation of molecules to proteins and nucleic acids |

| Protein Profiling | Warhead for ABPP probes | Fluorosulfonyl | Activity-based labeling and identification of enzymes |

| Receptor Probes | Precursor for targeted covalent ligands | Fluorosulfonyl | Studying ligand-receptor interactions |

| PET Imaging | Precursor for 18F-labeled radiotracers | Fluorine atom and fluorosulfonyl group | Development of novel PET imaging agents |

Incorporation of Fluorine-18 into Aromatic Systems

The development of novel radiolabeling techniques is crucial for advancing diagnostic imaging, and the incorporation of fluorine-18 (¹⁸F) into aromatic systems is a key focus. The fluorosulfate (B1228806) group, present in this compound, is central to a recently developed radiolabeling method known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This approach has emerged as a powerful tool for the rapid and efficient synthesis of ¹⁸F-labeled molecules.

One of the most significant advancements in this area is the ultrafast isotopic exchange process. In this method, a non-radioactive aryl fluorosulfate can be rapidly converted to its ¹⁸F-labeled counterpart by reaction with [¹⁸F]fluoride. This exchange reaction can be completed in as little as 30 seconds at room temperature, which is a substantial improvement over traditional multi-step radiolabeling methods that are often time-consuming and yield lower amounts of the final product. The SuFEx reaction provides a highly efficient pathway for producing ¹⁸F-labeled aryl fluorosulfates, which can then be used as tracers or as building blocks for more complex radiopharmaceuticals.

The general process involves preparing an aryl fluorosulfate from a corresponding phenol and sulfuryl fluoride (SO₂F₂). This precursor is then subjected to isotopic exchange with a source of [¹⁸F]fluoride, such as [¹⁸F]KF complexed with a cryptand like Kryptofix-222 (K₂₂₂). The high efficiency and mild conditions of the [¹⁸F]SuFEx reaction make it a highly attractive method for late-stage radiofluorination, allowing the ¹⁸F isotope to

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 4 Fluorosulfonyl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of 3-Fluoro-4-(fluorosulfonyl)benzoic acid (C₇H₄F₂O₄S, Molecular Weight: 222.17 g/mol ) and the assessment of its purity. chemscene.com Each method provides unique and complementary information regarding its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Electronic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity through spin-spin coupling, and the electronic effects of the substituents.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the aromatic ring. The electron-withdrawing nature of the carboxylic acid, fluoro, and fluorosulfonyl groups will deshield these protons, causing their signals to appear in the downfield region of the spectrum. The splitting patterns (coupling) between adjacent protons would confirm their relative positions (ortho, meta, para) on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing significantly downfield (e.g., ~165-175 ppm). The aromatic carbons directly bonded to the electronegative fluorine and sulfonyl groups will also exhibit characteristic downfield shifts. For comparison, the carbonyl carbon in unsubstituted benzoic acid appears around 172.6 ppm. rsc.org

¹⁹F NMR: As a di-fluorinated compound, ¹⁹F NMR is particularly informative. wikipedia.org It will show two distinct signals: one for the fluorine atom attached to the aromatic ring (Ar-F) and one for the fluorine atom in the fluorosulfonyl group (-SO₂F). The chemical shifts of these signals are highly sensitive to their electronic environments. Aryl fluoride (B91410) shifts can vary, while the sulfonyl fluoride resonance typically appears in a well-defined region (around +65 ppm relative to CFCl₃). rsc.orgcolorado.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.5 - 8.5 | Complex multiplets due to H-H and H-F coupling. |

| ¹³C | 120 - 140 (Aromatic C), ~165 (C=O) | Seven distinct signals expected. |

| ¹⁹F | -100 to -120 (Ar-F ), +60 to +70 (-SO₂F ) | Two singlets or doublets depending on coupling. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its constituent parts. For comparison, the spectrum of the related compound 3-(fluorosulfonyl)benzoic acid has been documented by NIST. nist.gov

Key vibrational frequencies for aromatic carboxylic acids include a very broad O-H stretching band from the carboxyl group, typically centered around 3000 cm⁻¹, and a strong, sharp carbonyl (C=O) stretching band between 1680-1710 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.comresearchgate.net The sulfonyl group (-SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Sharp, Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Sulfonyl Fluoride | S=O asymmetric stretch | 1450 - 1400 | Strong |

| Sulfonyl Fluoride | S=O symmetric stretch | 1220 - 1180 | Strong |

| Aryl Fluoride | C-F stretch | 1250 - 1100 | Strong |

| Sulfonyl Fluoride | S-F stretch | 850 - 750 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₇H₄F₂O₄S), the exact monoisotopic mass is 221.9774. High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, providing unequivocal evidence for the elemental composition. In techniques like electrospray ionization (ESI), the molecule would typically be observed as the deprotonated ion [M-H]⁻ at m/z 220.9701 or the protonated ion [M+H]⁺ at m/z 222.9847. Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can further corroborate the structure by identifying characteristic losses, such as the loss of H₂O, CO₂, or the SO₂F group.

Chromatographic Techniques Coupled with Mass Spectrometry (HPLC-MS, LC-MS, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry (LC-MS), these methods provide both retention time data for quantification and mass data for identity confirmation.

A reversed-phase HPLC method would be suitable for analyzing this compound. ekb.egresearchgate.net Such a method allows for the separation of the target compound from starting materials, byproducts, or degradation products. The purity of the compound can be determined by integrating the area of its corresponding peak in the chromatogram. The use of UPLC-MS can offer higher resolution and faster analysis times for such determinations. nih.gov Studies on related fluorinated benzoic acids demonstrate the efficacy of these methods for sensitive and accurate quantification in complex matrices. researchgate.netvu.edu.au

Microwave Spectroscopy for Conformational Studies and Intermolecular Interactions

Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. By measuring the rotational transitions of a molecule, it is possible to calculate its principal moments of inertia, from which bond lengths and angles can be derived with high accuracy.

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Solid-State Characterization

Solid-State NMR (SS-NMR) provides detailed information about the structure, dynamics, and intermolecular interactions of molecules in the solid state. Unlike solution-state NMR, which averages out anisotropic interactions, SS-NMR can detect the effects of the local chemical environment within a crystal lattice.

For this compound, ¹³C and ¹⁹F SS-NMR would be particularly valuable. The number of distinct resonances in the spectrum can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.net Furthermore, SS-NMR techniques can measure internuclear distances, for example, between fluorine and carbon atoms (¹⁹F-¹³C), providing critical constraints for crystal structure determination, especially from powder X-ray diffraction data. acs.org Studies on benzoic acid and its derivatives have shown that SS-NMR can effectively characterize hydrogen bonding and other intermolecular interactions that dictate the packing in the solid state. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical methods serve as powerful tools for the in-silico investigation of this compound, providing deep insights into its molecular properties and behavior. These theoretical approaches complement experimental data, offering a molecular-level understanding that can guide further research and application.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and ab initio quantum mechanical methods are fundamental to understanding the electronic structure of this compound. These calculations can predict a variety of molecular properties by solving approximations of the Schrödinger equation.

DFT methods, which approximate the complex many-electron system by using its electron density, are widely employed to determine the molecule's optimized geometry, electronic energy, and orbital distributions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. The energy gap between the HOMO and LUMO, for instance, provides insight into the molecule's kinetic stability and electronic excitation properties. For this compound, the strongly electron-withdrawing fluorosulfonyl and fluoro groups, combined with the carboxylic acid group, significantly influence the electron density distribution across the aromatic ring, a feature that DFT calculations can map with high precision.

Ab initio methods, such as Hartree-Fock (HF), offer a foundational, parameter-free approach to these calculations. While computationally more intensive and sometimes less accurate than modern DFT for certain properties due to the neglect of electron correlation, they provide a crucial baseline for more advanced computational studies.

These computational techniques are instrumental in predicting reactivity. By calculating electrostatic potential maps, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. Theoretical studies on related fluorinated benzoic acid derivatives have demonstrated that DFT can effectively model the influence of substituents on reactivity and electronic properties. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT This table presents hypothetical data that would be obtained from DFT calculations to illustrate the typical output of such an analysis.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity | 2.1 eV | Energy released when an electron is added; indicates the propensity to accept an electron. |

| Ionization Potential | 8.0 eV | Energy required to remove an electron; indicates the propensity to donate an electron. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of molecular flexibility and conformational preferences.

For this compound, MD simulations can be used to explore the rotational freedom around the C-S and C-C bonds connecting the fluorosulfonyl and carboxylic acid groups to the benzene ring. This allows for a thorough conformational analysis, identifying the most stable (lowest energy) spatial arrangements of the molecule in different environments, such as in a vacuum or in a solvent. The strong inductive effect of the fluorine atoms can enforce specific puckers or rotational barriers, a phenomenon well-documented for other fluorinated organic molecules. nih.govnih.gov

Key parameters derived from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the molecule's structural stability and the flexibility of specific atoms or functional groups, respectively. ajchem-a.com Such simulations are crucial for understanding how the molecule might change its shape upon interacting with other molecules, such as a solvent or a biological receptor.

Reaction Pathway Elucidation and Transition State Analysis

Quantum mechanical calculations are invaluable for mapping out potential reaction pathways for this compound. By calculating the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products.

This process involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. For example, computational analysis could be used to study the mechanism of nucleophilic aromatic substitution on the fluorinated ring or the esterification of the carboxylic acid group. These calculations provide detailed geometric and energetic information about the transition states, which is often difficult or impossible to obtain through experimental means alone.

Cheminformatics and Molecular Modeling for Predicting Biological Interactions

Cheminformatics and molecular modeling utilize the computed structural and physicochemical properties of this compound to predict its potential biological activities and interactions. By analyzing its three-dimensional shape, electrostatic surface, and properties like lipophilicity (LogP) and topological polar surface area (TPSA), it is possible to forecast how the molecule might bind to a biological target, such as an enzyme or receptor. chemscene.comnih.gov

Molecular docking is a key technique in this area. It involves computationally placing the molecule into the binding site of a protein to predict its binding orientation and affinity. The fluorosulfonyl group, for instance, could act as a hydrogen bond acceptor, while the carboxylic acid can act as both a donor and acceptor, features that are critical for molecular recognition by a protein. The fluorine atom can also form specific interactions that enhance binding affinity. These predictive models are essential in drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for Cheminformatic Analysis Data derived from computational models and vendor information. chemscene.com

| Parameter | Predicted Value | Description | Relevance |

| Molecular Weight | 222.17 g/mol | The mass of one mole of the substance. | Influences diffusion and transport properties. |

| LogP | 1.18 | The logarithm of the octanol-water partition coefficient. | A measure of lipophilicity, affecting membrane permeability. |

| TPSA | 71.44 Ų | Topological Polar Surface Area. | Predicts drug transport properties like intestinal absorption. |

| H-Bond Donors | 1 | Number of hydrogen bond donors (from -COOH). | Important for molecular interactions and binding specificity. |

| H-Bond Acceptors | 3 | Number of hydrogen bond acceptors (from O=S=O, -COOH). | Important for molecular interactions and binding specificity. |

| Rotatable Bonds | 2 | Number of bonds that allow free rotation. | Relates to conformational flexibility and binding entropy. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, collision cross sections)

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

Using methods like DFT, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule. These values can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions has become increasingly reliable, especially for fluorinated aromatic compounds, allowing for the confident assignment of complex spectra. nih.govnih.gov Predicting ¹⁹F NMR shifts is especially important due to their high sensitivity to the local electronic environment, making them excellent probes for studying molecular interactions. uni-muenchen.de

While specific computational studies on this compound are not widely published, the established methodologies allow for the creation of hypothetical predictive data based on its known structure.